molecular formula C6H11NO B14715856 Pentanenitrile, 3-hydroxy-3-methyl- CAS No. 14368-30-0

Pentanenitrile, 3-hydroxy-3-methyl-

Cat. No.: B14715856
CAS No.: 14368-30-0
M. Wt: 113.16 g/mol
InChI Key: ONLWETYEQPSHET-UHFFFAOYSA-N
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Description

Pentanenitrile, 3-hydroxy-3-methyl- is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanenitrile, 3-hydroxy-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanenitrile, 3-hydroxy-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3-methylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(2,8)4-5-7/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLWETYEQPSHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453296
Record name Pentanenitrile, 3-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14368-30-0
Record name Pentanenitrile, 3-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of Pentanenitrile, 3 Hydroxy 3 Methyl

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo both reduction and hydrolysis.

Nitriles can be reduced to primary amines using various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.ukmasterorganicchemistry.com This powerful reducing agent can effectively reduce the carbon-nitrogen triple bond. chemguide.co.uk Another method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. studymind.co.ukwikipedia.org This method is often preferred in industrial settings due to the high cost of LiAlH₄. studymind.co.uk While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is generally not strong enough to reduce nitriles on its own. masterorganicchemistry.com

Table 2: Common Reagents for Nitrile Reduction
ReagentConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, followed by acid workupPrimary Amine
Hydrogen (H₂) with Metal Catalyst (Pd, Pt, Ni)Elevated temperature and pressurePrimary Amine
Sodium Borohydride (NaBH₄)Generally unreactive with nitriles aloneNo reaction

Nitriles can be hydrolyzed to carboxylic acids in the presence of water under either acidic or basic conditions. The reaction typically proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed. byjus.comchemguide.co.uklibretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. studymind.co.ukbyjus.comchemguide.co.uk The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Alkaline Hydrolysis: Heating the nitrile with a base, such as sodium hydroxide (B78521) solution, yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk In this case, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk

Intramolecular Cyclization and Rearrangement Processes

The presence of both a hydroxyl and a nitrile group within the same molecule opens up the possibility of intramolecular reactions. For instance, under certain conditions, δ-hydroxynitriles can undergo intramolecular cyclization to form lactones. This type of reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the nitrile group, often facilitated by an acid or base catalyst. The initial cyclization can be followed by hydrolysis of the resulting imine to yield the lactone. The specific conditions and the stereochemistry of the starting material can influence the outcome and stereoselectivity of such cyclizations.

Stereochemical Implications in Chemical Transformations

The presence of a chiral center at the C3 position in 3-hydroxy-3-methylpentanenitrile introduces the element of stereochemistry, profoundly influencing its chemical behavior and synthetic applications. The spatial arrangement of the hydroxyl (-OH), methyl (-CH₃), ethyl (-CH₂CH₃), and cyanomethyl (-CH₂CN) groups around this stereocenter results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. The synthesis and reactions of this compound are therefore closely tied to the principles of stereoselectivity and asymmetric synthesis, which aim to control the formation of these stereoisomers.

The development of methods to selectively synthesize one enantiomer over the other is a significant focus in organic chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov Achieving stereopure compounds is a non-trivial task in chemical synthesis, but the advent of asymmetric organocatalysis has made the synthesis of vital chiral drug candidates more accessible. nih.gov

Enzymatic synthesis represents a powerful tool for achieving high enantioselectivity in the formation of 3-hydroxy-3-methylpentanenitrile. Specifically, (S)-hydroxynitrile lyases (HNLs) have been employed to catalyze the stereospecific addition of hydrogen cyanide (HCN) to a ketone precursor. For example, HNLs derived from Manihot esculenta (cassava) can produce the (S)-enantiomer with a high enantiomeric excess (ee) exceeding 90%. The (3R)-enantiomer of 3-hydroxy-3-methylpentanenitrile is noted for its utility in catalysis and the synthesis of pharmaceutical drugs, underscoring the importance of enantioselective production methods.

Beyond enzymatic methods, other asymmetric synthesis strategies can be applied to generate chiral hydroxyl nitriles. Techniques like the Sharpless asymmetric dihydroxylation of corresponding unsaturated precursors can yield chiral diols, which can then be converted to the target molecule. researchgate.net Similarly, asymmetric aldol (B89426) cyclizations using chiral catalysts, such as the amino acid (S)-(-)-proline, have proven effective in creating chiral centers with high optical purity in related systems. researchgate.net These methods often involve a "three-point attachment" of a bifunctional asymmetric reagent to the substrate molecule to direct the stereochemical outcome of the reaction. researchgate.net

The analysis and separation of enantiomers are critical for confirming the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique used for this purpose. nih.gov By using a chiral stationary phase, it is possible to separate the enantiomers of a racemic mixture and determine the enantiomeric excess of a stereoselective reaction product. nih.gov

The stereochemical configuration of 3-hydroxy-3-methylpentanenitrile is crucial as it serves as a chiral building block for more complex molecules. The specific (R) or (S) configuration dictates the stereochemistry of subsequent products, which is particularly important in the synthesis of pharmaceuticals where only one enantiomer may have the desired therapeutic effect.

Data on Stereoselective Synthesis Methods

MethodCatalyst/ReagentTarget EnantiomerEnantiomeric Excess (ee)Reference
Enzymatic Hydrocyanation(S)-hydroxynitrile lyase (from Manihot esculenta)(S)-3-hydroxy-3-methylpentanenitrile>90%
Sharpless Asymmetric Dihydroxylation (example on a related substrate)AD-mix-α(S)-enantiomer68.6% researchgate.net
Sharpless Asymmetric Dihydroxylation (example on a related substrate)AD-mix-β(R)-enantiomer77.2% - 84.9% researchgate.net
Asymmetric Aldol Cyclization (example on a related substrate)(S)-(-)-proline(7aS) configuration93.4% optical yield researchgate.net

Nitrile Hydratase/amidase Pathway:this is a Two Step Process Where a Nitrile Hydratase Ec 4.2.1.84 First Converts the Nitrile to an Amide Intermediate in This Case, 3 Hydroxy 3 Methylpentanamide .benchchem.comsubsequently, an Amidase Ec 3.5.1.4 Hydrolyzes the Amide to the Corresponding Carboxylic Acid 3 Hydroxy 3 Methylpentanoic Acid and Ammonia.benchchem.combenchchem.comthis Pathway is Common in Bacteria, Such As Species from the Genus Rhodococcus, Which Are Known for Their Versatile Ability to Degrade Various Aliphatic Nitriles.benchchem.com

Abiotic Degradation Mechanisms in Environmental Matrices

Specific data on the abiotic degradation of Pentanenitrile, 3-hydroxy-3-methyl- through mechanisms like hydrolysis or photolysis in environmental matrices such as soil or water are not available.

In general, the environmental persistence of an organic compound is influenced by its chemical stability. The nitrile group can undergo abiotic hydrolysis to a carboxylic acid under strong acidic or basic conditions, but this process is typically slow under neutral environmental pH.

Photodegradation is another potential abiotic pathway for organic pollutants. Heterogeneous photocatalysis, often involving semiconductor materials like titanium dioxide (TiO₂) and UV or solar irradiation, can generate highly reactive hydroxyl radicals that oxidize a wide range of organic compounds. This process has been shown to degrade various pollutants, including alcohols and other complex molecules, into simpler compounds and ultimately to CO₂, water, and mineral acids. It is plausible that Pentanenitrile, 3-hydroxy-3-methyl- could be degraded via this mechanism, but specific studies to determine its efficiency and degradation byproducts have not been conducted.

Detection and Monitoring in Environmental Samples (e.g., Natural Products Research)

There is no published evidence to suggest that Pentanenitrile, 3-hydroxy-3-methyl- is a naturally occurring compound. Searches for its presence in natural products have yielded no results. A related compound, (R)-3-hydroxypentane nitrile, has been explicitly noted as not being found in nature, making it unlikely that the target compound is of natural origin.

Likewise, there are no established or published methods for the routine detection and monitoring of Pentanenitrile, 3-hydroxy-3-methyl- in environmental samples. If this compound were an analyte of interest, standard analytical chemistry techniques would be employed for its detection and quantification.

Potential Analytical Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of a polar hydroxyl group, direct analysis by GC might result in poor peak shape and column bleed. Derivatization, for instance by silylation (e.g., using BSTFA), would likely be necessary to convert the polar -OH group into a more volatile silyl (B83357) ether, improving chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is well-suited for analyzing polar, non-volatile compounds in complex matrices. It would likely not require derivatization and would offer high sensitivity and selectivity for quantifying the compound in water samples or biological fluids.

The development of a specific monitoring method would require the acquisition of an analytical standard, optimization of chromatographic separation, and validation of the method's performance in relevant environmental matrices.

Table 2: Potential Analytical Techniques for Detection

Technique Requirement Suitability
GC-MS Derivatization likely required Suitable for volatile organic analysis after sample preparation
LC-MS/MS None High sensitivity and selectivity for polar compounds in liquid samples

Structural Isomerism and Stereochemical Considerations in Pentanenitrile, 3 Hydroxy 3 Methyl Chemistry

Classical Synthetic Routes to 3-Hydroxynitriles

The traditional synthesis of 3-hydroxynitriles, including pentanenitrile, 3-hydroxy-3-methyl-, often relies on well-established reactions involving the formation of a crucial carbon-carbon bond.

Nucleophilic Addition of Cyanide to Carbonyl Precursors

A fundamental and widely employed method for synthesizing hydroxynitriles is the nucleophilic addition of a cyanide ion to a carbonyl compound. docbrown.infochemguide.co.uk This reaction is applicable to both aldehydes and ketones and proceeds via a characteristic mechanism. The carbonyl group's carbon atom is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by a nucleophile like the cyanide ion. docbrown.infochemguide.co.uk

The reaction typically involves two key steps:

Nucleophilic Attack: The cyanide ion (CN⁻) attacks the partially positive carbon atom of the carbonyl group, forming a new carbon-carbon single bond. Simultaneously, the pi electrons of the carbon-oxygen double bond move to the oxygen atom, creating an alkoxide intermediate. docbrown.info

Protonation: The negatively charged oxygen of the alkoxide intermediate then abstracts a proton from a suitable source, such as water or hydrogen cyanide, to yield the final hydroxynitrile product. docbrown.info

For the synthesis of pentanenitrile, 3-hydroxy-3-methyl-, the starting carbonyl precursor would be 2-pentanone. The reaction is typically not performed with hydrogen cyanide gas due to its extreme toxicity. chemguide.co.uk Instead, a solution of sodium or potassium cyanide is used, with the pH adjusted to a slightly acidic range (around 4-5) using an acid like sulfuric acid to provide a source of both cyanide ions and hydrogen cyanide in situ. chemguide.co.uk This ensures a sufficient concentration of the nucleophilic cyanide ion for the reaction to proceed efficiently. docbrown.infochemguide.co.uk The product of this reaction is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) of 3-hydroxy-3-methylpentanenitrile. docbrown.info

Hydrocyanation Reactions for 3-Hydroxy-3-methylpentanenitrile Synthesis

Hydrocyanation, the addition of hydrogen cyanide across a double bond, is another classical route that can be adapted for the synthesis of hydroxynitriles. While often associated with the addition to alkenes, it is the addition to the carbonyl double bond that is relevant here. researchgate.net The hydrocyanation of a ketone is mechanistically identical to the nucleophilic addition of cyanide described previously.

Asymmetric Synthesis Approaches to Enantiopure Pentanenitrile, 3-hydroxy-3-methyl-

The production of enantiomerically pure forms of chiral molecules is of significant importance, particularly in the pharmaceutical and fine chemical industries. For pentanenitrile, 3-hydroxy-3-methyl-, which possesses a chiral center at the third carbon, asymmetric synthesis methods are employed to selectively produce either the (R)- or (S)-enantiomer.

Chiral Catalyst-Mediated Asymmetric Reduction of Unsaturated Nitriles

One advanced strategy for asymmetric synthesis involves the hydrogenation of α,β-unsaturated nitriles using chiral catalysts. While this method doesn't directly produce the hydroxyl group, it is a key step in creating chiral saturated nitriles which can then be further functionalized. Research has shown that iridium N,P ligand complexes, when activated by a base, are highly effective catalysts for the conjugate reduction of α,β-unsaturated nitriles. researchgate.netnih.gov This allows for the selective reduction of the carbon-carbon double bond while leaving the nitrile group intact, often with high enantioselectivity. researchgate.netnih.gov

Similarly, rhodium complexes with chiral ligands like (S,S)-f-spiroPhos have been successfully used for the highly efficient and enantioselective hydrogenation of various α,β-unsaturated nitriles. rsc.orgrsc.org These methods can achieve excellent enantiomeric excesses (ee), sometimes up to 99.7%. rsc.org For the synthesis of enantiopure pentanenitrile, 3-hydroxy-3-methyl-, a suitable unsaturated nitrile precursor would need to be designed and subjected to such a chiral catalyst system.

Enzyme-Catalyzed Stereoselective Synthesis of 3-Hydroxy-3-methylpentanenitrile

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. semanticscholar.org Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity.

Ketoreductases are enzymes that catalyze the reduction of ketones to secondary alcohols. In the context of 3-hydroxy-3-methylpentanenitrile synthesis, a ketoreductase can be used for the enantioselective reduction of a precursor ketone, 3-oxopentanenitrile (B1588766).

For instance, an efficient chemo-enzymatic procedure has been developed for the synthesis of (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess. nih.gov This process involved an initial enantioselective enzymatic reduction of 3-oxopentanenitrile using a reductase, which yielded the (R)-enantiomer with an initial enantiomeric excess of 81.5%. nih.gov This was followed by a lipase-catalyzed ester hydrolysis to further enhance the optical purity. nih.gov This highlights the potential of using ketoreductases, often in combination with other enzymes, to achieve high enantiopurity in the synthesis of hydroxynitriles.

Lipase-Catalyzed Reactions and Diastereoselectivity

Biocatalysis, particularly using lipases, presents a powerful tool for achieving high levels of stereoselectivity in the synthesis of chiral molecules like 3-hydroxy-3-methyl-pentanenitrile. While direct enzymatic synthesis of this specific molecule is not widely documented, the principles are well-established through reactions on analogous substrates. The primary strategy involves the kinetic resolution of a racemic mixture of the hydroxynitrile.

Lipases, such as the commonly used immobilized Candida antarctica lipase (B570770) B (CAL-B, often sold as Novozym® 435), can selectively catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govnih.gov This difference in reaction rate allows for the separation of the two enantiomers. For instance, in a process known as enantioselective acetylation, the racemic hydroxynitrile is reacted with an acyl donor (e.g., vinyl acetate). The lipase will preferentially acylate one enantiomer, producing an ester, which can then be easily separated from the unreacted hydroxynitrile enantiomer.

Alternatively, a racemic ester of the hydroxynitrile can undergo lipase-catalyzed hydrolysis, where the enzyme selectively hydrolyzes one enantiomer back to the alcohol, again allowing for separation. The efficiency of such resolutions is highly dependent on reaction conditions.

Table 1: Representative Parameters for Lipase-Catalyzed Kinetic Resolution Based on analogous reactions for chiral hydroxynitriles.

ParameterConditionEffect on ReactionSource
Enzyme Candida antarctica Lipase B (Immobilized)High selectivity and stability. nih.gov
Acyl Donor Vinyl AcetateActs as an efficient, irreversible acylating agent. nih.gov
Solvent Organic Solvents (e.g., Toluene, Hexane)Affects enzyme activity and substrate solubility.
Temperature 40-70 °CInfluences reaction rate and enzyme stability. nih.gov
Substrate Ratio Varied (Substrate:Acyl Donor)Can be optimized to maximize conversion and enantiomeric excess. nih.gov

The kinetic profile of these reactions often follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate and releases a product before binding to the second substrate. nih.gov Through careful optimization of these parameters, it is possible to achieve high enantiomeric excess (>90%) for the desired stereoisomer of a hydroxynitrile.

Industrial-Scale Synthesis of Pentanenitrile, 3-hydroxy-3-methyl-

The large-scale production of 3-hydroxy-3-methyl-pentanenitrile requires methods that are not only high-yielding but also cost-effective and safe. Catalytic hydrogenation is a cornerstone of industrial chemical synthesis due to its efficiency and the use of relatively inexpensive reagents.

Catalytic Hydrogenation of Pentenenitriles

A viable industrial route to 3-hydroxy-3-methyl-pentanenitrile involves the catalytic hydrogenation of an unsaturated precursor. The logical starting material would be a pentenenitrile containing a double bond, such as 3-hydroxy-3-methyl-4-pentenenitrile . In this process, the carbon-carbon double bond is selectively reduced to a single bond without affecting the nitrile or hydroxyl functional groups.

The choice of catalyst is critical for achieving high selectivity. Bimetallic catalysts, particularly those combining a noble metal with a transition metal, have shown exceptional performance in related hydrogenations. For example, a ruthenium-nickel supported on silica (B1680970) (Ru-Ni/SiO₂) has demonstrated high efficacy in the hydrogenation of other hydroxy-functionalized molecules. rsc.org The introduction of ruthenium promotes the reduction of nickel species to their active Ni⁰ state and enhances the generation of active hydrogen species on the catalyst surface. rsc.org

Table 2: Optimized Conditions for Catalytic Hydrogenation of a Hydroxy-Functionalized Substrate Based on the high-yield hydrogenation of 3-hydroxypropanal.

ParameterConditionOutcomeSource
Catalyst Ru-Ni/SiO₂High activity and selectivity. rsc.org
Temperature ~80 °COptimal balance between reaction rate and selectivity. rsc.org
H₂ Pressure ~2.0 MPaSufficient for high conversion at relatively low pressure. rsc.org
LHSV ~0.4 h⁻¹Controls residence time in a continuous flow reactor. rsc.org
Yield >99%Demonstrates near-quantitative conversion to the desired product. rsc.org

This method is attractive for industrial application due to the high yields achieved under comparatively mild conditions, which translates to lower energy costs and enhanced safety.

Process Optimization for High-Yield and Selectivity in Large-Scale Production

To maximize efficiency in an industrial setting, rigorous process optimization is essential. This involves fine-tuning multiple variables to achieve the highest possible output of 3-hydroxy-3-methyl-pentanenitrile with minimal by-product formation. Key strategies include catalyst design, optimization of reaction conditions, and advanced reactor configurations.

For catalytic processes like hydrogenation, optimization focuses on:

Catalyst Loading: Minimizing the amount of precious metal catalyst without sacrificing performance.

Temperature and Pressure: Finding the "sweet spot" that maximizes the reaction rate while preventing side reactions or catalyst degradation. rsc.org

Flow Systems: Utilizing continuous-flow reactors, such as packed-bed reactors, to improve heat and mass transfer, ensure consistent product quality, and allow for safe handling of reagents like hydrogen gas.

In cases where bioprocesses are used, such as fermentation to produce a precursor, optimization follows a different set of principles. Fed-batch fermentation is a common strategy to reach high product concentrations. researchgate.net This involves the controlled feeding of nutrients and substrates (like glycerol) over time to maintain optimal cell growth and productivity, avoiding the substrate inhibition that can occur in a simple batch process. researchgate.net Further optimization can include two-stage pH control, where the pH is maintained at one level during the cell growth phase and shifted to another to maximize the product formation phase. researchgate.net

Table 3: Key Parameters for Process Optimization in Large-Scale Production

StrategyParameterGoalSource
Catalytic Hydrogenation Catalyst Composition (e.g., Ru-Ni ratio)Maximize synergy between metals for higher activity. rsc.org
Temperature & PressureAchieve >99% yield and selectivity. rsc.org
Bioprocessing Fermentation StrategyFed-batch to achieve high product titers (e.g., >140 g/L). researchgate.net
pH ControlTwo-stage control to separate growth and production phases. researchgate.net

These optimization techniques are crucial for developing an economically viable and sustainable industrial process for synthesizing 3-hydroxy-3-methyl-pentanenitrile.

Novel Synthetic Pathways and Method Development for Pentanenitrile, 3-hydroxy-3-methyl-

The development of novel synthetic methods is driven by the need for greater efficiency, sustainability, and atom economy. Research into new catalytic systems and reaction pathways offers promising alternatives to traditional synthetic routes.

Manganese-Catalyzed Cross-Coupling Reactions

A highly innovative approach for forming δ-hydroxynitriles involves cross-coupling reactions catalyzed by earth-abundant metals like manganese. rsc.org This strategy provides an elegant and atom-economical route by directly coupling allylic alcohols with nitriles. In a potential synthesis of 3-hydroxy-3-methyl-pentanenitrile, this would involve the reaction between an appropriate allylic alcohol and a nitrile. For instance, coupling 2-methyl-1-penten-3-ol with acetonitrile (B52724) could theoretically yield the target structure, although the regioselectivity would need to be controlled.

A reported manganese(I)-catalyzed reaction proceeds via a redox-neutral, "borrowing hydrogen" mechanism. The pincer-ligated manganese catalyst temporarily "borrows" hydrogen from the allylic alcohol to form a manganese-hydride and an unsaturated intermediate, facilitates the coupling with the nitrile, and then returns the hydrogen to complete the catalytic cycle. rsc.org

Table 4: General Conditions for Mn-Catalyzed Synthesis of δ-Hydroxynitriles

ComponentExamplePurposeSource
Catalyst Pincer Manganese(I) ComplexCatalyzes the C-C bond formation. rsc.org
Base K₂CO₃ (Potassium Carbonate)Acts as a co-catalyst or activator.
Solvent TolueneHigh-boiling solvent suitable for the reaction temperature.
Temperature ~110 °CProvides thermal energy to drive the reaction.
Yield 50-94%Demonstrates broad substrate scope and good efficiency. rsc.org

This method is advantageous as it uses an inexpensive and non-toxic metal catalyst and converts readily available starting materials directly into valuable products, representing a significant advance in sustainable chemistry. rsc.orgunl.pt

Routes from Halogenated Alcohols and Cyanide Reagents

A more traditional, yet effective, synthetic route to hydroxynitriles involves the nucleophilic substitution of a halide with a cyanide anion. To synthesize 3-hydroxy-3-methyl-pentanenitrile, a suitable starting material would be a halogenated tertiary alcohol, such as 3-chloro-3-methylpentan-1-ol . The reaction with a cyanide salt, like sodium cyanide (NaCN) or potassium cyanide (KCN), would displace the halide to form the desired nitrile.

This reaction can also be envisioned starting from an epoxide. Analogous syntheses, such as the preparation of 3-hydroxyglutaronitrile from epichlorohydrin, are well-established. orgsyn.org In this method, the epoxide ring is opened by the cyanide nucleophile. For the target molecule, one could start with 2-ethyl-2-methyloxirane , which upon reaction with a cyanide source would yield 3-hydroxy-3-methyl-pentanenitrile.

Recent process improvements for this type of reaction involve the use of ionic liquids as a cosolvent with water. google.com This biphasic system can significantly increase reaction rates and selectivity, leading to higher productivity and yield compared to reactions run in water or organic solvents alone. google.com

Table 5: Reaction Conditions for Synthesis of Hydroxynitriles from Halogenated Precursors

PrecursorReagentSolvent/AdditiveOutcomeSource
EpichlorohydrinKCNWaterSynthesis of 3-hydroxyglutaronitrile in 54-62% yield. orgsyn.org
4-chloro-3-hydroxybutanenitrileKCNWater / Ionic LiquidHigh-yield and high-productivity process. google.com
EpichlorohydrinNaCNWater (pH 8.5)Synthesis of 4-chloro-3-hydroxybutanenitrile in 96% yield. google.com

This pathway, while involving highly toxic cyanide reagents that require careful handling, remains a fundamental and versatile method for the construction of the hydroxynitrile functional group.

Pentanenitrile, 3-hydroxy-3-methyl-: A Study of its Chemical Transformations

Pentanenitrile, 3-hydroxy-3-methyl-, a bifunctional molecule featuring both a hydroxyl and a nitrile group, presents a unique landscape for a variety of chemical transformations. This article delves into the reactivity of these distinct functional moieties, exploring oxidation, substitution, reduction, and hydrolysis reactions, as well as the potential for intramolecular processes.

Advanced Spectroscopic Characterization and Structural Elucidation of Pentanenitrile, 3 Hydroxy 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, providing insights into the carbon framework and the electronic environment of protons.

While a publicly available, experimentally verified ¹H NMR spectrum for Pentanenitrile, 3-hydroxy-3-methyl- is not readily found in the literature, its theoretical spectrum can be predicted based on its structure. The molecule possesses several distinct proton environments which would give rise to a characteristic set of signals.

The ethyl group would present as a triplet for the terminal methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, coupled to the methyl protons. The methylene group adjacent to the nitrile function (C≡N) would likely appear as a singlet, as there are no protons on the neighboring quaternary carbon. The proton of the hydroxyl group (-OH) would also manifest as a singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group attached to the tertiary carbon would also produce a singlet.

A predicted ¹H NMR data table is presented below:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
CH₃ (ethyl)~ 0.9Triplet3H
CH₂ (ethyl)~ 1.6Quartet2H
CH₃ (on C3)~ 1.3Singlet3H
CH₂ (next to CN)~ 2.5Singlet2H
OHVariableSinglet1H

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in a molecule. For Pentanenitrile, 3-hydroxy-3-methyl-, which has the molecular formula C₆H₁₁NO, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms in unique chemical environments. A ¹³C NMR spectrum is available in the PubChem database. nih.gov

The spectrum displays signals that can be assigned to the various carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is characteristically found in the downfield region of the spectrum. The quaternary carbon atom bonded to the hydroxyl group and the methyl and ethyl groups would also have a distinct chemical shift. The remaining signals would correspond to the methylene and methyl carbons.

Based on the available spectral data from PubChem, the following assignments can be made: nih.gov

Carbon Assignment Observed Chemical Shift (ppm)
C1 (C≡N)118.8
C2 (CH₂)27.9
C3 (C-OH)70.0
C4 (CH₂)35.1
C5 (CH₃)8.4
CH₃ (on C3)27.1

Pentanenitrile, 3-hydroxy-3-methyl- possesses a chiral center at the C3 carbon, meaning it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound.

Chiral shift reagents, typically lanthanide complexes such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), can form diastereomeric complexes with the enantiomers of a chiral substrate. These diastereomeric complexes are not mirror images and will have different NMR spectra. This results in the separation of signals for the corresponding protons or carbons of the two enantiomers, allowing for their integration and the calculation of the enantiomeric excess. The hydroxyl group in Pentanenitrile, 3-hydroxy-3-methyl- can act as a binding site for the chiral shift reagent, facilitating the formation of these diastereomeric complexes. The magnitude of the induced shift difference between the enantiomers depends on the specific reagent used, its concentration, and the solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. While a specific experimental IR spectrum for Pentanenitrile, 3-hydroxy-3-methyl- is not available in public databases, the expected characteristic absorption bands can be predicted based on its structure.

The most prominent and diagnostic absorption bands would be:

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding.

C≡N Stretch: A sharp, medium-intensity absorption band is anticipated in the range of 2260-2220 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) group.

C-H Stretch: Strong absorption bands in the 3000-2850 cm⁻¹ region would be present, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: A moderate absorption band in the 1260-1000 cm⁻¹ region would indicate the C-O stretching vibration of the tertiary alcohol.

A table summarizing the expected IR absorption frequencies is provided below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3600 - 3200Strong, Broad
Nitrile (C≡N)C≡N Stretch2260 - 2220Medium, Sharp
Alkyl (C-H)C-H Stretch3000 - 2850Strong
Tertiary Alcohol (C-O)C-O Stretch1260 - 1000Moderate

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. While an experimental EI-MS spectrum for Pentanenitrile, 3-hydroxy-3-methyl- is not publicly available, its fragmentation pathways can be predicted based on established principles of mass spectrometry for similar structures.

The molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (113.16 g/mol ). nih.gov Due to the presence of the tertiary alcohol, the molecular ion may be weak or absent.

Common fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. This would lead to the loss of an ethyl radical (•CH₂CH₃) or a cyanomethyl radical (•CH₂CN). Loss of the ethyl group would result in a fragment ion at m/z 84.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation of alcohols, which would produce a fragment ion at m/z 95.

Loss of a methyl group: Cleavage of a methyl group from the tertiary carbon would lead to a fragment at m/z 98.

A table of predicted significant fragment ions is presented below:

m/z Predicted Fragment Predicted Fragmentation Pathway
113[C₆H₁₁NO]⁺˙Molecular Ion
98[C₅H₈NO]⁺[M - CH₃]⁺
95[C₆H₉N]⁺˙[M - H₂O]⁺˙
84[C₄H₆NO]⁺[M - CH₂CH₃]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like Pentanenitrile, 3-hydroxy-3-methyl-. This method allows for the ionization of the analyte directly from a solution, which typically results in minimal fragmentation and provides a clear indication of the molecular weight.

In the analysis of Pentanenitrile, 3-hydroxy-3-methyl- (molar mass: 113.16 g/mol ), ESI-MS is primarily used to confirm the molecular ion. acs.orgnih.gov The compound, dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724), is introduced into the ESI source. A high voltage is applied, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For Pentanenitrile, 3-hydroxy-3-methyl-, the expected molecular ion in positive ion mode would be the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 114.1. It is also common to observe adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The detection of these ions provides strong evidence for the molecular weight of the compound.

Table 1: Illustrative ESI-MS Data for Pentanenitrile, 3-hydroxy-3-methyl-

IonExpected m/zObserved m/zRelative Intensity (%)
[M+H]⁺114.16114.1100
[M+Na]⁺136.14136.125
[M+K]⁺152.12152.110

Note: This table is illustrative. Actual observed m/z values and relative intensities may vary based on experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.govoup.comacs.org This method is ideal for the analysis of volatile and thermally stable compounds like Pentanenitrile, 3-hydroxy-3-methyl-.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Following separation by GC, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. For Pentanenitrile, 3-hydroxy-3-methyl-, characteristic fragments would be expected from the cleavage of C-C bonds and the loss of functional groups.

Table 2: Hypothetical GC-MS Fragmentation Data for Pentanenitrile, 3-hydroxy-3-methyl-

m/zProposed Fragment IonPossible Structure
98[M-CH₃]⁺Loss of a methyl group
85[M-C₂H₅]⁺Loss of an ethyl group
72[M-C₃H₅O]⁺Cleavage of the carbon chain
58[C₃H₆N]⁺Fragment containing the nitrile group
43[C₃H₇]⁺Propyl cation

Note: This table represents a hypothetical fragmentation pattern. The actual fragmentation would need to be confirmed by experimental data.

GC-MS is also instrumental in determining the purity of a sample. The appearance of a single peak in the chromatogram at a specific retention time is a strong indicator of a pure compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. excillum.comrigaku.comjst.go.jpiastate.edu This method relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise arrangement of atoms in space.

For a chiral molecule like Pentanenitrile, 3-hydroxy-3-methyl-, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. Once a suitable crystal is obtained, the diffraction data can be collected. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, distinguishing between the (R) and (S) enantiomers.

While no specific crystal structure data for Pentanenitrile, 3-hydroxy-3-methyl- is publicly available, the general parameters that would be determined from such an analysis are presented below.

Table 3: Illustrative Crystallographic Data for Pentanenitrile, 3-hydroxy-3-methyl-

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.5
b (Å)10.2
c (Å)7.8
β (°)95.5
Volume (ų)505
Z2
Density (calculated) (g/cm³)1.115

Note: This table is for illustrative purposes only and represents typical values for a small organic molecule.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of enantiomers. youtube.comsigmaaldrich.com Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) within the HPLC column.

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilities. As a result, one enantiomer is retained longer on the column than the other, allowing for their separation.

For the resolution of the enantiomers of Pentanenitrile, 3-hydroxy-3-methyl-, a suitable chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), would be selected. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best separation. The separated enantiomers are then detected as they elute from the column, often by UV absorbance.

Table 4: Hypothetical Chiral HPLC Separation Data for Pentanenitrile, 3-hydroxy-3-methyl- Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)
(R)-Pentanenitrile, 3-hydroxy-3-methyl-10.52.1
(S)-Pentanenitrile, 3-hydroxy-3-methyl-12.8

Note: This table is a hypothetical representation of a successful chiral separation. The retention times and resolution are dependent on the specific column, mobile phase, and other chromatographic conditions.

Computational Chemistry and Theoretical Investigations of Pentanenitrile, 3 Hydroxy 3 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is an ideal method to probe the electronic structure and reactivity of Pentanenitrile, 3-hydroxy-3-methyl-.

DFT calculations could elucidate key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. A small HOMO-LUMO gap typically suggests higher reactivity. Furthermore, the distribution of electron density, often visualized through electrostatic potential maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In Pentanenitrile, 3-hydroxy-3-methyl-, the nitrile nitrogen and the oxygen of the hydroxyl group would be expected to be nucleophilic centers, while the carbon atom of the nitrile group would be an electrophilic site.

Reactivity descriptors, such as Mulliken charges and Fukui functions, derived from DFT calculations, could provide a quantitative measure of the reactivity at each atomic site. However, specific values for these descriptors for the title compound are not available in the current body of scientific literature.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Pentanenitrile, 3-hydroxy-3-methyl- (Illustrative)

PropertyHypothetical ValueSignificance
HOMO Energy-Indicates the ability to donate electrons.
LUMO Energy-Indicates the ability to accept electrons.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Dipole Moment-Measures the overall polarity of the molecule.

Note: The data in this table is illustrative and not based on published research for this specific compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule is not static. Molecular modeling and dynamics simulations are essential tools for exploring the conformational space of flexible molecules like Pentanenitrile, 3-hydroxy-3-methyl-.

Conformational analysis would involve identifying the stable conformers (low-energy structures) and the energy barriers for rotation around the single bonds. The presence of a tertiary alcohol and a nitrile group introduces specific steric and electronic interactions that would influence the preferred spatial arrangement of the atoms.

Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, could provide a dynamic picture of the conformational landscape. By analyzing the trajectories from an MD simulation, one could determine the relative populations of different conformers and the timescales of conformational changes. Such studies would be crucial for understanding how the molecule might interact with other molecules, such as solvents or biological receptors. To date, no specific MD simulation studies have been published for Pentanenitrile, 3-hydroxy-3-methyl-.

Table 2: Potential Torsional Angles for Conformational Analysis of Pentanenitrile, 3-hydroxy-3-methyl- (Illustrative)

Dihedral AngleDescriptionExpected Influence on Conformation
C(2)-C(3)-C(4)-C(5)Rotation around the central carbon backboneGoverns the overall shape of the molecule.
O-C(3)-C(2)-C(1)Orientation of the hydroxyl and nitrile groupsInfluenced by potential intramolecular hydrogen bonding.
C(ethyl)-C(3)-C(methyl)-HRotation of the methyl and ethyl groupsSteric hindrance will dictate preferred orientations.

Note: This table highlights key dihedral angles for study but does not represent actual calculated data.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are routinely used to predict spectroscopic data, which can be a powerful tool for identifying and characterizing compounds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in the Nuclear Magnetic Resonance (NMR) spectra of Pentanenitrile, 3-hydroxy-3-methyl- could be calculated. pressbooks.pub These calculations, often performed using DFT, can help in the assignment of experimental spectra and in confirming the structure of a synthesized compound. The chemical shift of the carboxyl proton in similar structures is known to be dependent on concentration and solvent due to hydrogen bonding. pressbooks.pub

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be computed. The characteristic stretching frequencies of the nitrile (C≡N) and hydroxyl (O-H) groups would be of particular interest. The C≡N bond in saturated nitriles typically shows a strong absorption near 2250 cm⁻¹. pressbooks.pub The O-H stretch of an alcohol usually appears as a broad band in the region of 3200-3600 cm⁻¹. pressbooks.pub Computational predictions can help to assign the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule.

While general ranges for these spectroscopic features are known, precise computationally predicted spectra for Pentanenitrile, 3-hydroxy-3-methyl- are absent from the literature.

Elucidation of Reaction Mechanisms through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For Pentanenitrile, 3-hydroxy-3-methyl-, several reactions could be investigated computationally:

Hydrolysis of the Nitrile Group: The mechanism of the acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid could be studied. libretexts.org This would involve locating the transition states for the key steps, such as the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon.

Reactions of the Hydroxyl Group: The mechanisms of reactions involving the tertiary hydroxyl group, such as dehydration or oxidation, could be explored.

Reactivity towards Nucleophiles and Electrophiles: The reaction pathways for the addition of nucleophiles to the electrophilic nitrile carbon or the reaction of electrophiles with the nucleophilic nitrogen or oxygen atoms could be computationally modeled.

By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. However, no such specific mechanistic studies have been reported for Pentanenitrile, 3-hydroxy-3-methyl-.

Derivatization and Functionalization Strategies for Pentanenitrile, 3 Hydroxy 3 Methyl

Conversion to Amine Derivatives from the Nitrile Group

The nitrile group of Pentanenitrile, 3-hydroxy-3-methyl- can be readily converted into a primary amine through reduction. This transformation is a fundamental reaction in organic chemistry, providing a route to valuable amino alcohol derivatives.

The most common methods for this reduction involve catalytic hydrogenation or the use of chemical hydrides. In catalytic hydrogenation, hydrogen gas is used in the presence of a metal catalyst, such as nickel, platinum, or palladium. youtube.com This method is often considered "greener" and is suitable for industrial-scale production.

Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine.

Table 2: Synthesis of Amine Derivatives via Nitrile Reduction

Reagent/Catalyst Solvent Product Key Findings
H₂ / Raney Nickel Ethanol / Methanol (B129727) 5-Amino-3-methylpentan-3-ol High pressure and temperature may be required. A standard method for industrial amine synthesis. youtube.com
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether / THF 5-Amino-3-methylpentan-3-ol Highly efficient and proceeds under milder conditions than some catalytic hydrogenations. Requires careful handling due to reactivity.

Introduction of Halogen and Ether Functionalities

The tertiary hydroxyl group can be substituted to introduce halogen or ether functionalities, although these reactions can be challenging due to steric hindrance and the potential for elimination side reactions.

Halogenation: Substitution of the tertiary hydroxyl group with a halogen is typically achieved using hydrohalic acids (e.g., HCl, HBr) or other halogenating agents like thionyl chloride (SOCl₂). With hydrohalic acids, the reaction proceeds via an Sₙ1 mechanism, where the hydroxyl group is protonated, leaves as a water molecule to form a stable tertiary carbocation, which is then attacked by the halide ion.

Etherification: The formation of an ether from a tertiary alcohol, such as in Pentanenitrile, 3-hydroxy-3-methyl-, is not efficiently accomplished through a simple Williamson ether synthesis due to the steric hindrance around the hydroxyl group and the propensity for the alkoxide to act as a base, leading to elimination. A more viable approach involves reacting the alcohol with an alkyl halide under acidic conditions, proceeding through the formation of a tertiary carbocation.

Table 3: Halogenation and Etherification of the Hydroxyl Group

Reagent Product Type Resulting Compound (Example) Reaction Notes
Concentrated HCl Chloro-derivative 3-Chloro-3-methylpentanenitrile Proceeds via an Sₙ1 mechanism; carbocation intermediate.
Thionyl Chloride (SOCl₂) Chloro-derivative 3-Chloro-3-methylpentanenitrile Often performed with a base like pyridine (B92270) to neutralize the HCl byproduct.

Formation of Esters and Carboxylic Acids

Formation of Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org

Acid Hydrolysis: Heating the nitrile with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds via the initial formation of a primary amide, which is then further hydrolyzed.

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), initially produces the carboxylate salt and ammonia (B1221849). libretexts.org A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Enzymatic Hydrolysis: A greener alternative involves the use of enzymes. A combination of nitrile hydratase and amidase enzymes can convert the nitrile to the carboxylic acid in a two-step, one-pot process under mild, aqueous conditions, often with high selectivity and yield. google.comresearchgate.net

Formation of Esters: Esterification of the tertiary hydroxyl group is sterically hindered, making standard Fischer esterification (reaction with a carboxylic acid under acid catalysis) inefficient. A more effective method is to react the alcohol with a more reactive acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. The base serves to activate the alcohol and to scavenge the acidic byproduct (e.g., HCl).

Table 4: Synthesis of Carboxylic Acid and Ester Derivatives

Reaction Reagents Intermediate/Salt Final Product
Acid Hydrolysis H₂O / HCl (heat) 3-(2-Carboxyethyl)-3-pentanolammonium salt 3-Hydroxy-3-methylpentanoic acid libretexts.org
Alkaline Hydrolysis 1. NaOH (aq, heat) 2. H₃O⁺ Sodium 3-hydroxy-3-methylpentanoate 3-Hydroxy-3-methylpentanoic acid libretexts.org

Applications of Pentanenitrile, 3 Hydroxy 3 Methyl As a Synthetic Intermediate

Chiral Building Block in Complex Organic Molecule Synthesis

The presence of a stereocenter at the C3 position means that Pentanenitrile, 3-hydroxy-3-methyl- can exist as two distinct enantiomers: (R)-3-hydroxy-3-methylpentanenitrile and (S)-3-hydroxy-3-methylpentanenitrile. This chirality is a critical feature, allowing the compound to serve as a valuable chiral building block in asymmetric synthesis. The (3R)-enantiomer, for instance, is noted for its utility in enantioselective catalysis and drug synthesis, where the specific three-dimensional arrangement of atoms is crucial for biological activity. The defined stereochemistry of these chiral precursors is essential for creating stereochemically pure target molecules, particularly in the pharmaceutical industry.

A concrete example of its application is found in patent literature detailing novel protein tyrosine phosphatase inhibitors. In one such instance, the (3S)-enantiomer of 3-hydroxy-3-methylpentanenitrile is incorporated as a key structural fragment into a complex inhibitor molecule. google.com This demonstrates its role as a starting material for creating sophisticated compounds with specific pharmacological targets. The synthesis of such complex molecules relies on the predictable reactivity of the hydroxyl and nitrile groups of the chiral building block to assemble the final intricate structure.

Table 1: Properties of Pentanenitrile, 3-hydroxy-3-methyl-

Property Value
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
IUPAC Name 3-hydroxy-3-methylpentanenitrile

Precursor for Bioactive Compounds and Pharmacological Targets

The structural motifs present in Pentanenitrile, 3-hydroxy-3-methyl- are found in numerous biologically active molecules. Its hydroxyl and nitrile functionalities are readily converted into other chemical groups, such as amines, carboxylic acids, and esters, which are cornerstones of many pharmaceutical compounds.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are an important class of drugs for treating neurological disorders. While there is extensive research on the synthesis of GABA analogs, the direct use of Pentanenitrile, 3-hydroxy-3-methyl- as a precursor is not prominently documented in publicly available scientific literature.

However, a structurally related compound, (R)-3-hydroxypentanenitrile, which lacks the methyl group at the C3 position, is known to be a precursor for (R)-γ-amino-β-hydroxybutyric acid (GABOB), a known GABA analog. The synthesis typically involves the reduction of the nitrile group to a primary amine and subsequent chemical modifications. This established pathway for a similar molecule suggests the potential for Pentanenitrile, 3-hydroxy-3-methyl- to be used in creating novel, substituted GABA analogs, although specific examples are not detailed in current research.

L-carnitine is an essential compound involved in fatty acid metabolism, and its deficiency is linked to various health conditions. Its synthesis is a significant area of pharmaceutical research. Similar to the case with GABA analogs, the direct role of Pentanenitrile, 3-hydroxy-3-methyl- in the synthesis of carnitine hydrochloride is not explicitly detailed in available literature.

The synthesis of carnitine often relies on chiral precursors. For instance, (R)-3-hydroxypentanenitrile is cited as a precursor for (R)-carnitine hydrochloride. This highlights the utility of chiral β-hydroxynitriles in this field. The established synthetic routes demonstrate that the nitrile and hydroxyl groups are key for building the carnitine backbone.

Intermediate in Agrochemical Synthesis

The development of new pesticides and herbicides is crucial for modern agriculture. Many effective agrochemicals are complex organic molecules synthesized from versatile chemical intermediates. While direct evidence linking Pentanenitrile, 3-hydroxy-3-methyl- to specific commercial agrochemicals is sparse, its structural isomer, 3-hydroxy-4-methylpentanenitrile (B3054414), is recognized as a building block for synthesizing pesticides and herbicides. The chemical reactivity of the hydroxyl and nitrile groups allows for the creation of diverse derivatives, which can be screened for desired biological activity against pests and weeds.

Contribution to Specialty Chemicals and Advanced Materials Production

Beyond pharmaceuticals and agrochemicals, Pentanenitrile, 3-hydroxy-3-methyl- and its related isomers contribute to the production of specialty chemicals and advanced materials. For example, the isomer 3-hydroxy-4-methylpentanenitrile can be converted via enzymatic processes into 3-hydroxyvaleric acid. This hydroxy acid is a monomer used in the creation of biodegradable polyesters. These polymers have significant applications in industries seeking sustainable materials, such as packaging and biomedical devices. The conversion of the nitrile group to a carboxylic acid is a key step in this process, showcasing the utility of hydroxynitriles as precursors to valuable monomers.

Table 2: Related Compounds and Their Documented Applications

Compound Name Key Structural Difference from Target Documented Application Reference(s)
(R)-3-Hydroxypentanenitrile Lacks methyl group at C3 Precursor for (R)-GABOB and (R)-carnitine hydrochloride
3-Hydroxy-4-methylpentanenitrile Isomer (methyl group at C4) Intermediate for agrochemicals; Precursor for 3-hydroxyvaleric acid (polymer monomer)

Industrial Chemistry and Process Engineering Aspects of Pentanenitrile, 3 Hydroxy 3 Methyl

Catalytic Process Development and Optimization

The synthesis of Pentanenitrile, 3-hydroxy-3-methyl-, typically proceeds via the addition of a cyanide source to a ketone precursor. The development and optimization of catalytic processes are central to the efficiency and economic viability of its production. Both chemical and enzymatic catalysts have been explored for this transformation.

Chemical catalysts, such as alkali metal cyanides (e.g., KCN or NaCN) in the presence of an acid, are commonly employed for the synthesis of cyanohydrins. The optimization of this process involves a careful balance of several parameters to maximize yield and minimize side reactions. Key variables include temperature, pH, reaction time, and the molar ratio of reactants. For instance, in the synthesis of related cyanohydrins, a temperature range of -10 to 10°C is often preferred to control the exothermic nature of the reaction and prevent the decomposition of the product. google.com The pH is typically maintained in a slightly acidic range (around 4-5) to facilitate the reaction while minimizing the hazardous polymerization of hydrogen cyanide. ajinomoto.com

Enzymatic catalysis, utilizing hydroxynitrile lyases (HNLs), offers a highly selective and environmentally friendly alternative. rsc.org These enzymes can catalyze the asymmetric addition of cyanide to ketones, yielding enantiomerically pure cyanohydrins, which are valuable chiral building blocks in the pharmaceutical and agrochemical industries. rsc.orgrsc.org The optimization of HNL-catalyzed synthesis involves selecting the appropriate enzyme source, immobilizing the enzyme for enhanced stability and reusability, and controlling reaction conditions such as pH, temperature, and solvent system. rsc.orgrsc.org For example, the synthesis of optically active 3-hydroxypentanenitrile (B3047255) has been achieved using an enzyme that asymmetrically reduces 3-ketopentanenitrile. google.com

Table 1: Comparison of Catalytic Systems for Cyanohydrin Synthesis

Catalyst TypeAdvantagesDisadvantagesKey Optimization Parameters
Chemical Catalysts (e.g., KCN/Acid) Lower cost, well-established technologyLower selectivity, generation of inorganic salt wasteTemperature, pH, reactant molar ratio, reaction time
Enzymatic Catalysts (e.g., HNLs) High enantioselectivity, mild reaction conditions, environmentally benignHigher catalyst cost, potential for enzyme deactivationEnzyme source and loading, pH, temperature, substrate concentration, immobilization method

Reactor Design and Continuous Flow Synthesis

The choice of reactor is critical for the safe and efficient industrial production of Pentanenitrile, 3-hydroxy-3-methyl-, particularly given the use of highly toxic hydrogen cyanide (HCN) in many synthesis routes. While traditional batch reactors can be used, there is a growing trend towards the adoption of continuous flow reactors for cyanohydrin synthesis due to their enhanced safety, better heat and mass transfer, and potential for process intensification. ajinomoto.comrsc.org

Continuous Stirred Tank Reactors (CSTRs) can be used, especially in a cascade arrangement, to achieve a consistent product quality. ajinomoto.com However, for reactions involving highly toxic reagents like HCN, microreactors and other continuous flow systems are increasingly favored. These reactors offer a significantly smaller reaction volume at any given time, which inherently reduces the risk associated with potential leaks or runaway reactions. rsc.org

The design of a continuous flow reactor for this synthesis would typically involve:

Precise Dosing Systems: For the accurate and controlled introduction of the ketone precursor and the cyanide source.

Efficient Mixing Zones: To ensure rapid and homogeneous mixing of the reactants, which is crucial for maximizing reaction rates and selectivity.

Temperature Control Modules: Often incorporating heat exchangers to manage the exothermic nature of the reaction and maintain the optimal temperature profile. google.com.af

Controlled Residence Time: The length and flow rate of the reactor are carefully designed to provide sufficient time for the reaction to reach completion while minimizing the formation of byproducts. rsc.org

For instance, a continuous flow process for a related cyanohydrin has been described with a residence time of less than 5 minutes, achieving high yields. google.com.af

Table 2: Comparison of Reactor Technologies for Cyanohydrin Production

Reactor TypeAdvantagesDisadvantagesKey Design Considerations
Batch Reactor Flexibility for producing multiple products, well-understood technologyLower heat and mass transfer efficiency, higher safety risks with hazardous materials, longer batch timesAgitator design, heating/cooling jacket capacity, material of construction
Continuous Stirred Tank Reactor (CSTR) Consistent product quality, good temperature controlPotential for back-mixing leading to lower conversion, larger reactor volume compared to plug flow for the same conversionNumber of stages in a cascade, residence time distribution, mixing efficiency
Continuous Flow Reactor (e.g., Microreactor) Enhanced safety, superior heat and mass transfer, process intensification, reduced wastePotential for clogging with solids, higher initial investment for specialized equipmentChannel dimensions, flow rate control, material compatibility, integration of online analytics

Separation and Purification Technologies for Industrial Production

Following the synthesis, a multi-step separation and purification process is necessary to isolate Pentanenitrile, 3-hydroxy-3-methyl- of the desired purity. The specific techniques employed depend on the synthesis route and the nature of the impurities present.

A typical purification sequence for a cyanohydrin produced via a chemical route might involve:

Neutralization and Phase Separation: The reaction mixture is first neutralized to quench the reaction. This is often followed by a phase separation step where the organic layer containing the product is separated from the aqueous layer containing the inorganic salts.

Washing: The combined organic layers are washed with water or brine to remove any remaining water-soluble impurities.

Drying: The organic solution is dried using a suitable drying agent (e.g., anhydrous sodium sulfate) to remove residual water. googleapis.com

Solvent Removal: The solvent is removed, typically by distillation or evaporation under reduced pressure. google.comgoogleapis.com

Final Purification: The crude product is then purified to the required specification. This is often achieved through vacuum distillation , which is suitable for thermally sensitive compounds like cyanohydrins as it allows for boiling at lower temperatures, thus preventing decomposition. google.comgoogle.com.af The boiling point and pressure are critical parameters to control during this step.

For products requiring very high purity, other techniques such as crystallization or chromatography might be employed, although these are generally more expensive and reserved for smaller-scale production or for obtaining highly pure enantiomers.

Green Chemistry Principles in Pentanenitrile, 3-hydroxy-3-methyl- Manufacturing

The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact and improve process sustainability. In the context of Pentanenitrile, 3-hydroxy-3-methyl- manufacturing, several key areas are of focus:

Use of Safer Chemicals: A major green chemistry challenge in cyanohydrin synthesis is the use of highly toxic hydrogen cyanide. Research is ongoing to develop safer cyanide sources and delivery methods. The use of acetone (B3395972) cyanohydrin as a cyanide source is one such alternative. orgsyn.org Enzymatic catalysis, which operates under milder conditions, also contributes to a safer process. rsc.org

Benign Solvents: The selection of environmentally friendly solvents is crucial. While traditional organic solvents are often used, research is exploring the use of greener alternatives like water or solvent-free conditions where possible. google.com

Energy Efficiency: Continuous flow reactors can contribute to improved energy efficiency through better heat integration and reduced reaction times. ajinomoto.com

Waste Prevention and Reduction: The choice of catalytic system significantly impacts waste generation. Enzymatic catalysts, being highly selective, can reduce the formation of byproducts. Furthermore, the development of recyclable catalysts is a key area of research. The inorganic salts produced in some chemical routes represent a significant waste stream that requires proper management. epa.gov Biodegradation is being explored as an eco-friendly method for treating cyanide-containing waste. nih.gov

Table 3: Application of Green Chemistry Principles in Cyanohydrin Synthesis

Green Chemistry PrincipleApplication in Pentanenitrile, 3-hydroxy-3-methyl- Synthesis
Prevention Utilizing high-yield reactions and recyclable catalysts to minimize waste.
Atom Economy Favoring addition reactions and catalytic processes over stoichiometric ones.
Less Hazardous Chemical Syntheses Employing enzymatic catalysts and exploring safer cyanide sources to avoid the direct handling of HCN.
Designing Safer Chemicals The product itself has applications as a chemical intermediate.
Safer Solvents and Auxiliaries Investigating the use of water or other green solvents; minimizing solvent use through process intensification.
Design for Energy Efficiency Utilizing continuous flow reactors with efficient heat exchange and operating at ambient temperatures where possible.
Use of Renewable Feedstocks While the primary feedstock is typically petrochemical-based, research into bio-based ketones could be a future direction.
Reduce Derivatives One-pot synthesis strategies can reduce the number of steps and the need for protecting groups.
Catalysis Employing highly selective and recyclable catalysts (both chemical and enzymatic) is a core strategy.
Design for Degradation While the product is a stable intermediate, its downstream applications and end-of-life considerations are important.
Real-time analysis for Pollution Prevention Implementing in-line analytical techniques in continuous reactors to monitor and control the process, preventing out-of-spec production and waste.
Inherently Safer Chemistry for Accident Prevention The use of continuous flow reactors significantly reduces the inventory of hazardous materials, minimizing the risk of accidents.

Environmental Aspects and Degradation Pathways of Pentanenitrile, 3 Hydroxy 3 Methyl Academic Focus

Biotransformation and Enzymatic Degradation Studies

There are no specific studies detailing the biotransformation or enzymatic degradation of Pentanenitrile, 3-hydroxy-3-methyl-. Research on the microbial metabolism of nitriles, however, has established two primary enzymatic pathways that could potentially degrade this compound. google.com

Analytical Methodologies for Quantitative and Qualitative Assessment of Pentanenitrile, 3 Hydroxy 3 Methyl

Advanced Chromatographic Techniques

Chromatographic methods are fundamental in the separation and analysis of Pentanenitrile, 3-hydroxy-3-methyl-. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for its assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the non-volatile analysis of Pentanenitrile, 3-hydroxy-3-methyl-, and related compounds. A typical method involves a reversed-phase column, which is effective for separating polar organic compounds.

A study on the quantification of a similar compound, 3-hydroxypropionaldehyde (3-HPA), utilized an HPLC method that can be adapted for Pentanenitrile, 3-hydroxy-3-methyl-. researchgate.netrsc.org The method's simplicity and specificity make it suitable for implementation in various laboratory settings. rsc.org Key parameters for HPLC method development would include the selection of an appropriate stationary phase, mobile phase composition, and detector. For instance, a C18 column is a common choice for reversed-phase chromatography. The mobile phase could consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), which allows for the efficient elution of compounds with varying polarities. UV detection is often employed, although the simple nitrile group in Pentanenitrile, 3-hydroxy-3-methyl- may not show significant absorbance above 200 nm. ucalgary.calibretexts.org Therefore, alternative detection methods such as refractive index (RI) or coupling to a mass spectrometer (LC-MS) might be necessary for sensitive and specific detection.

ParameterTypical ConditionRationale
Stationary Phase C18 Reversed-PhaseEffective for polar organic compounds.
Mobile Phase Water/Acetonitrile GradientAllows for the separation of compounds with a range of polarities.
Detector UV (low wavelength), RI, or MSEnsures sensitive and specific detection of the analyte.
Flow Rate 1.0 mL/minProvides optimal separation efficiency and run time.
Injection Volume 10-20 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) for Volatile Analysis

For the analysis of volatile derivatives or impurities in Pentanenitrile, 3-hydroxy-3-methyl-, Gas Chromatography (GC) is the method of choice. ijarnd.com The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis. nih.gov

A study on the stereodifferentiation of a structurally similar compound, methyl 3-hydroxy-2-methylbutanoate, employed high-resolution gas chromatography (HRGC) with both achiral and chiral columns. researchgate.net This approach allowed for the separation and identification of all four stereoisomers. researchgate.net For Pentanenitrile, 3-hydroxy-3-methyl-, a similar strategy could be employed to resolve its enantiomers if a chiral center is present, such as in (3R)-3-hydroxy-3-methylpentanenitrile. nih.gov The use of a polar column, such as one with a wax-based stationary phase (e.g., HP-Innowax), can be effective for separating polar analytes. nist.gov The NIST Chemistry WebBook provides GC data for related compounds, which can serve as a reference for method development. nist.gov

ParameterTypical ConditionRationale
Column Capillary, Polar (e.g., Wax)Good separation of polar, volatile compounds.
Injector Temperature 250 °CEnsures complete volatilization of the sample.
Carrier Gas Helium or NitrogenInert gases that do not react with the analyte.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general hydrocarbon detection, MS for identification.
Temperature Program Ramped, e.g., 50°C to 220°CSeparates compounds based on their boiling points.

Hyphenated Techniques in Trace Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced sensitivity and specificity for trace analysis. nih.govchromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile organic compounds. ijarnd.comnih.gov It combines the separation power of GC with the identification capabilities of MS. nih.gov This technique would be highly effective for analyzing Pentanenitrile, 3-hydroxy-3-methyl-, especially after derivatization to improve its volatility. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of less volatile and thermally labile compounds. nih.govchromatographytoday.com It couples the separation capabilities of HPLC with the detection power of MS. nih.gov LC-MS and its tandem version, LC-MS-MS, are increasingly used for their high sensitivity and specificity in complex matrices. nih.gov

High-Performance Liquid Chromatography-Photoionization Detection (HPLC-PID) is another hyphenated technique that can be used for the trace analysis of organic compounds. nih.gov It is compatible with reversed-phase HPLC and can detect a wide range of organic compounds. nih.gov

Standardization and Reference Material Characterization

The accuracy and reliability of any quantitative analysis depend on the availability of high-purity reference materials. creative-biolabs.comiaea.org A certified reference material (CRM) for Pentanenitrile, 3-hydroxy-3-methyl- would be a highly purified and well-characterized substance. creative-biolabs.comwikipedia.orgvimta.comlabsertchemical.com

The characterization of a reference standard involves a comprehensive set of analytical tests to confirm its identity and purity. creative-biolabs.com These tests typically include:

Chromatographic Purity: Determined by multiple chromatographic techniques, such as HPLC and GC, using different columns and detection methods to identify and quantify any impurities. creative-biolabs.com

Spectroscopic Identification: Confirmation of the chemical structure using IR, NMR, and MS.

Elemental Analysis: To confirm the empirical formula.

Water Content: Determined by Karl Fischer titration.

Residual Solvents: Analyzed by headspace GC.

Inorganic Impurities: Assessed by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). creative-biolabs.com

The establishment of a well-characterized reference standard is essential for method validation, calibration of instruments, and ensuring the traceability of measurement results. iaea.orgwikipedia.org

Future Directions and Emerging Research Areas for Pentanenitrile, 3 Hydroxy 3 Methyl

Exploration of Novel Catalytic Systems for Synthesis

The development of efficient and selective methods for the synthesis of Pentanenitrile, 3-hydroxy-3-methyl- is a primary area of future research. A key focus is the exploration of novel catalytic systems that can offer improved yields, enantioselectivity, and more environmentally benign reaction pathways.

One of the most promising avenues is the use of biocatalysts , particularly hydroxynitrile lyases (HNLs). Research has demonstrated that HNLs can catalyze the asymmetric addition of cyanide to ketones, offering a green and highly selective route to chiral cyanohydrins. For instance, studies on analogous compounds have shown that (S)-hydroxynitrile lyases derived from Manihot esculenta (cassava) can produce the corresponding (S)-enantiomers with high enantiomeric excess. Future work will likely focus on identifying or engineering HNLs that are specifically tailored for the synthesis of the (R) or (S) enantiomer of Pentanenitrile, 3-hydroxy-3-methyl-, which could be crucial for its application in pharmaceuticals and other specialized fields. The stereochemical configuration significantly influences the biological activity and utility of such chiral molecules in asymmetric synthesis.

In addition to biocatalysis, the development of novel chemocatalysts is another critical research direction. This includes the design of new transition-metal complexes and organocatalysts that can facilitate the cyanation of 3-pentanone (B124093) with high efficiency and selectivity. The goal is to develop robust and recyclable catalysts that can operate under mild conditions, reducing the environmental impact and cost of synthesis.

Development of Advanced Functional Materials Incorporating the Compound

The unique bifunctional nature of Pentanenitrile, 3-hydroxy-3-methyl-, possessing both a hydroxyl and a nitrile group, makes it an attractive building block for the creation of advanced functional materials. Future research is expected to explore its incorporation into a variety of polymers and materials with tailored properties.

A significant area of investigation is the use of this compound as a precursor for biodegradable polyesters . Research on similar hydroxynitriles has shown that they can be converted into hydroxy acids, which can then be polymerized. The resulting polyesters could have applications in sustainable packaging, medical implants, and drug delivery systems. The specific structure of Pentanenitrile, 3-hydroxy-3-methyl- could impart unique thermal and mechanical properties to these polymers.

Furthermore, the nitrile group can be chemically modified to introduce other functionalities, opening up possibilities for the creation of a wide range of specialty polymers. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing reactive sites for further polymerization or cross-linking.

Potential Functional MaterialPrecursor/MonomerPotential Applications
Biodegradable Polyesters3-hydroxy-3-methylpentanoic acid (from hydrolysis of the nitrile)Sustainable packaging, biomedical devices
Functionalized PolyacrylatesAcrylate derivatives of Pentanenitrile, 3-hydroxy-3-methyl-Adhesives, coatings, specialty resins
PolyamidesDiamine or dicarboxylic acid derivativesHigh-performance fibers, engineering plastics

Investigations into Unconventional Reaction Environments and Conditions

To overcome the limitations of traditional batch synthesis, researchers are increasingly turning to unconventional reaction environments and conditions. These novel approaches can offer enhanced reaction rates, improved safety, and greater control over reaction parameters.

Continuous flow chemistry represents a significant area of future research for the synthesis of Pentanenitrile, 3-hydroxy-3-methyl-. Flow reactors offer superior heat and mass transfer, which is particularly advantageous for handling potentially hazardous reagents like cyanides. This technology can enable safer and more scalable production. Studies on the synthesis of other cyanohydrins in flow have demonstrated the potential for high-throughput screening of reaction conditions and catalysts.

Another promising technique is microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields and selectivity. nih.govnih.govresearchgate.net The application of microwave technology to the cyanation of 3-pentanone could provide a rapid and efficient method for the synthesis of Pentanenitrile, 3-hydroxy-3-methyl-. Research in this area would focus on optimizing reaction parameters such as temperature, pressure, and catalyst choice to maximize the benefits of microwave heating. nih.govnih.govresearchgate.net

The use of ionic liquids as reaction media is also an emerging area of interest. Ionic liquids can act as both solvents and catalysts, and their unique properties can influence reaction pathways and product selectivity. nih.gov Research into the use of ionic liquids for the synthesis of Pentanenitrile, 3-hydroxy-3-methyl- could lead to the development of more sustainable and efficient processes. nih.gov

Interdisciplinary Research Integrating Pentanenitrile, 3-hydroxy-3-methyl-

The versatile nature of Pentanenitrile, 3-hydroxy-3-methyl- makes it a valuable tool for interdisciplinary research, bridging chemistry with materials science, biology, and medicine.

In medicinal chemistry , derivatives of this compound could be explored as potential therapeutic agents. The presence of both a hydroxyl and a nitrile group provides a scaffold that can be readily modified to create a library of new molecules for drug discovery programs. Research on analogous compounds suggests that hydroxynitrile derivatives may exhibit a range of biological activities, making them interesting candidates for the development of new drugs.

In the field of agrochemicals , Pentanenitrile, 3-hydroxy-3-methyl- could serve as a key intermediate in the synthesis of new pesticides and herbicides. Its structural features can be tailored to design molecules with specific biological targets, potentially leading to more effective and environmentally friendly crop protection agents.

As a biochemical probe , this compound and its derivatives can be used to study enzymatic pathways and cellular processes. The ability to introduce isotopic labels or fluorescent tags would make it a valuable tool for understanding complex biological systems.

Q & A

Q. What are the recommended synthetic routes for 3-hydroxy-3-methylpentanenitrile, and how can purity be validated?

  • Methodological Answer : Synthesis of nitrile derivatives like 3-hydroxy-3-methylpentanenitrile typically involves condensation or cyanation reactions. For example, analogous nitrile syntheses (e.g., 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienenitrile) employ reagents such as ketones or aldehydes with cyanating agents under controlled conditions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and gas chromatography (GC), while structural confirmation requires 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectroscopy in deuterated solvents (e.g., CDCl3_3) .

Q. Which spectroscopic and thermodynamic characterization methods are critical for studying 3-hydroxy-3-methylpentanenitrile?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -CN) by comparing peaks to reference spectra (e.g., NIST’s IR data for Pentanenitrile) . Thermochemical properties, such as enthalpy of formation (ΔfH\Delta_fH^\circ), are measured via calorimetry or derived from reaction thermochemistry data (e.g., NIST’s thermochemical tables for nitriles) . For example, Pentanenitrile’s ΔfHgas=11.1kJ/mol\Delta_fH^\circ_{\text{gas}} = 11.1 \, \text{kJ/mol} provides a baseline for estimating substituent effects in derivatives .

Q. What safety protocols are essential for handling nitrile derivatives like 3-hydroxy-3-methylpentanenitrile?

  • Methodological Answer : Safety measures include:
  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P271) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-resistant clothing (P280) .
  • Storage : Keep in airtight containers away from heat/ignition sources (P403+P233) .
    Emergency procedures (e.g., skin/eye contact) align with SDS guidelines for similar nitriles, emphasizing water rinsing and medical consultation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermochemical data for 3-hydroxy-3-methylpentanenitrile?

  • Methodological Answer : Conflicting data (e.g., ΔfH\Delta_fH^\circ) require cross-validation using multiple techniques:
  • Experimental Replication : Reproduce enthalpy measurements via combustion calorimetry or reaction equilibria .
  • Computational Validation : Compare experimental data with density functional theory (DFT) calculations to identify outliers .
  • Source Evaluation : Prioritize peer-reviewed datasets (e.g., NIST Standard Reference Data) over non-validated sources .

Q. How should experimentalists design studies to probe the reactivity of 3-hydroxy-3-methylpentanenitrile under varying conditions?

  • Methodological Answer :
  • Variable Control : Test reactivity under different temperatures, pH levels, and catalysts (e.g., acid/base-mediated hydrolysis of nitriles) .
  • In Situ Monitoring : Use real-time IR or NMR to track intermediate formation (e.g., ketones or amines from nitrile hydrolysis) .
  • Kinetic Analysis : Apply Arrhenius equations to derive activation energies from reaction rate data .

Q. What methodologies address stability challenges of 3-hydroxy-3-methylpentanenitrile in long-term storage?

  • Methodological Answer :
  • Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor degradation via GC-MS or HPLC .
  • Compatibility Testing : Assess interactions with container materials (e.g., glass vs. polymer) to prevent leaching .
  • Stabilizer Screening : Evaluate antioxidants or desiccants to inhibit decomposition pathways observed in analogous nitriles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.